molecular formula C23H17AsN4O13S2 B1436575 Carboxyarsenazo III CAS No. 3772-44-9

Carboxyarsenazo III

Cat. No.: B1436575
CAS No.: 3772-44-9
M. Wt: 696.5 g/mol
InChI Key: RZYBKUZTYOBWAB-UHFFFAOYSA-N
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Description

Carboxyarsenazo III is a complex organic compound known for its application in analytical chemistry. It is a bis-azo derivative of chromotropic acid, forming stable complexes with various cations.

Mechanism of Action

Action Environment

Environmental factors influence Carboxyarsenazo III’s efficacy and stability:

    Its absorption and binding depend on pH. Stability may vary with temperature. Photodegradation could occur. Environmental ions affect solubility and interactions.

Remember, this compound’s presence in urine and human serum highlights its relevance in clinical and analytical contexts . Its intricate mode of action underscores the complexity of biochemical interactions. 🧪🔬🌱

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxyarsenazo III involves the diazotization of 2-arsonophenylamine followed by coupling with 1,8-dihydroxy-3,6-disulfonic acid. The reaction is typically carried out in an acidic medium to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carboxyarsenazo III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Properties

IUPAC Name

2-[[7-[(2-arsonophenyl)diazenyl]-1,8-dihydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17AsN4O13S2/c29-21-18-11(9-16(42(36,37)38)19(21)27-25-14-7-3-1-5-12(14)23(31)32)10-17(43(39,40)41)20(22(18)30)28-26-15-8-4-2-6-13(15)24(33,34)35/h1-10,29-30H,(H,31,32)(H2,33,34,35)(H,36,37,38)(H,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYBKUZTYOBWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=CC=CC=C4[As](=O)(O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17AsN4O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103406
Record name Carboxyarsenazo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-44-9
Record name Carboxyarsenazo
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3772-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyarsenazo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyarsenazo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[7-[(2-arsonophenyl)azo]-1,8-dihydroxy-3,6-disulpho-2-naphthyl]azo]benzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Carboxyarsenazo forms colored complexes with various metal ions, including Zirconium (IV) [], Copper (II) [, ], Aluminum (III) [], and Thorium []. This complex formation leads to a change in the solution's absorbance spectrum, enabling the quantification of these metal ions using spectrophotometry. For instance, in a solution with pH 1.5, Carboxyarsenazo binds with proteins to form a blue complex with maximum absorption at 612 nm. []

A: While the provided research excerpts don't explicitly mention the molecular weight, the molecular formula for Carboxyarsenazo is C21H16AsN3O13S2. Spectroscopic data varies depending on the complex formed. For example, the Zirconium (IV)-Carboxyarsenazo complex has a maximum absorption at 645 nm [], while the Copper (II)-Carboxyarsenazo complex shows maximum absorption at 614 nm. [, ]

A: Research shows that Carboxyarsenazo demonstrates good stability in acidic solutions. For instance, it forms a stable complex with Zirconium (IV) in a 0.2 mol/L hydrochloric acid solution. [] Additionally, it functions effectively as a sulfate-ion indicator in a 2:1 acetone-water solution buffered with pyridine and perchloric acid. []

A: Carboxyarsenazo can be used to modify biosilica-based adsorbents, enhancing their ability to preconcentrate rare earth elements (REEs) from solutions with pH ranging from 3.5 to 6.5. This method allows for the separation of REEs from other metal ions before their determination using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). []

A: Yes, Carboxyarsenazo has been employed as an indicator in continuous flow analysis (CFA) for determining ruthenium concentrations. Its reaction with sodium periodate, catalyzed by ruthenium, allows for sensitive and selective detection of ruthenium in complex industrial samples. []

A: Yes, Carboxyarsenazo has been researched for its application in determining uranium and plutonium concentrations in nuclear materials. Notably, it's been used in differential spectrophotometry to analyze VVER spent fuel solutions. [, ]

A: Spectrophotometry is widely used to characterize and quantify Carboxyarsenazo and its metal complexes due to the color change upon complex formation. [, , , , , ] Other methods, such as titration, have been explored for sulfate determination using Carboxyarsenazo as an indicator. []

A: While the provided research doesn't extensively compare Carboxyarsenazo with alternatives, it does mention Dibromosulphonazo III as a potential alternative for spectrophotometric determination of Palladium. [] Further research is needed to comprehensively compare their performance, cost, and environmental impact.

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